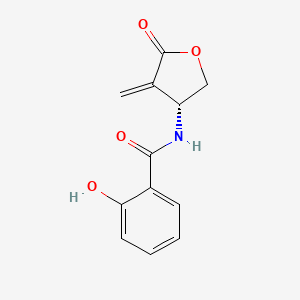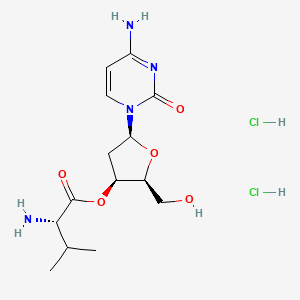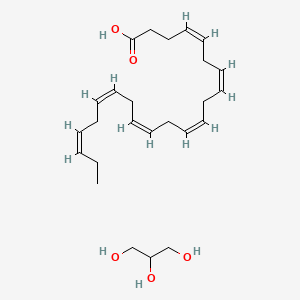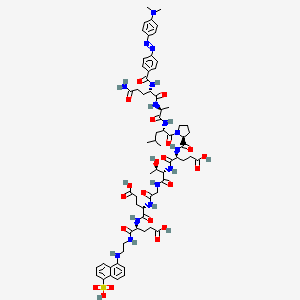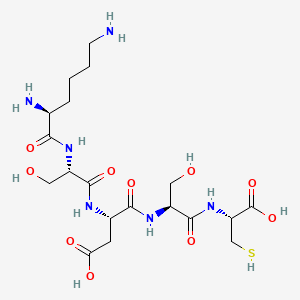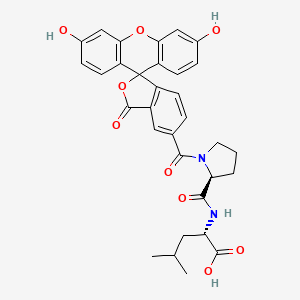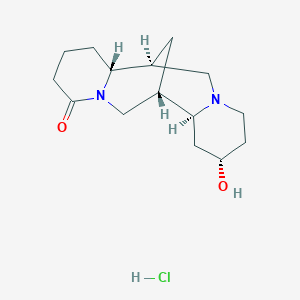
13-Hydroxylupanine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxylupanine (hydrochloride) is a quinolizidine alkaloid derived from the plant genus Lupinus It is a secondary metabolite known for its biological activity, including its effects on the nervous system and muscle tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxylupanine typically involves the extraction from plant sources, particularly from Lupinus species. The process includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Hydrochloride Formation: The purified 13-Hydroxylupanine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 13-Hydroxylupanine (hydrochloride) follows similar extraction and purification processes but on a larger scale. The use of automated extraction and purification systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 13-Hydroxylupanine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinolizidine derivatives.
Scientific Research Applications
13-Hydroxylupanine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference compound in the study of quinolizidine alkaloids and their derivatives.
Biology: It is studied for its effects on the nervous system and muscle tissues, particularly its ability to block ganglionic transmission and affect cardiac contractility.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of bioactive compounds for agricultural purposes, such as natural pesticides.
Mechanism of Action
The mechanism of action of 13-Hydroxylupanine (hydrochloride) involves its interaction with specific molecular targets in the nervous system and muscle tissues. It blocks ganglionic transmission by inhibiting the release of neurotransmitters, leading to decreased cardiac contractility and contraction of uterine smooth muscle. The exact molecular pathways and targets are still under investigation, but it is believed to involve ion channels and receptor modulation.
Comparison with Similar Compounds
Lupanine: Another quinolizidine alkaloid with similar biological activity but differing in its hydroxylation pattern.
Multiflorine: A related compound with distinct structural features and biological effects.
Angustifoline: Another alkaloid with similar pharmacological properties but different chemical structure.
Uniqueness: 13-Hydroxylupanine (hydrochloride) is unique due to its specific hydroxylation at the 13th position, which imparts distinct biological activities compared to other quinolizidine alkaloids. Its ability to block ganglionic transmission and affect cardiac and uterine muscle tissues makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H25ClN2O2 |
|---|---|
Molecular Weight |
300.82 g/mol |
IUPAC Name |
(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;/h10-14,18H,1-9H2;1H/t10-,11-,12-,13+,14-;/m0./s1 |
InChI Key |
AYMJJTYUDBRBRA-ZYCIOZJRSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O.Cl |
Canonical SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



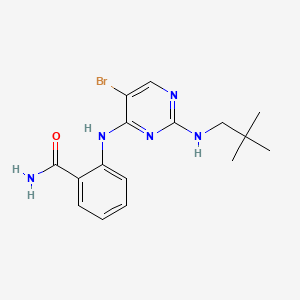

![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
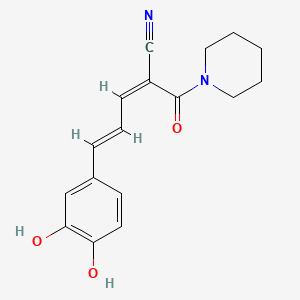
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
